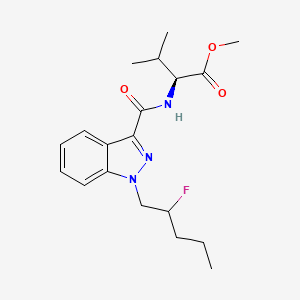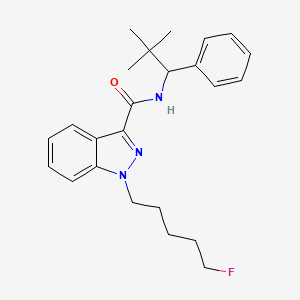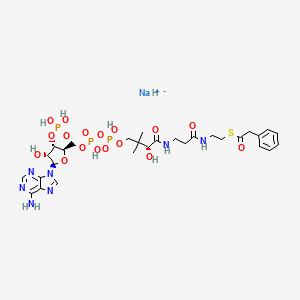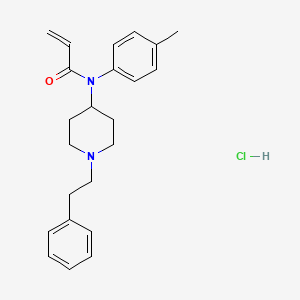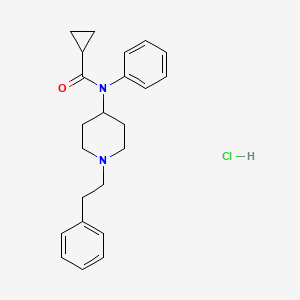
Cyclopropyl fentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl fentanyl hydrochloride is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its potent effects. This compound has been associated with numerous overdose deaths, particularly in Europe and the United States . This compound is a Schedule I controlled substance in the United States and is subject to control measures in the European Union .
Preparation Methods
The synthesis of cyclopropyl fentanyl hydrochloride involves several steps. One common method starts with the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment to produce 4-anilinopiperidine. This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine. Finally, this compound is converted to cyclopropyl fentanyl by reacting with cyclopropanecarboxylic acid chloride in the presence of halogenated hydrocarbons .
Chemical Reactions Analysis
Cyclopropyl fentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Hydrolysis: The amide bond in cyclopropyl fentanyl can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Cyclopropyl fentanyl hydrochloride is primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. It is used as an analytical reference material in forensic chemistry and toxicology to develop and validate methods for detecting fentanyl analogs in biological samples . Additionally, it is used in pharmacological studies to understand its interaction with opioid receptors and its effects on the central nervous system .
Mechanism of Action
Cyclopropyl fentanyl hydrochloride is similar to other fentanyl analogs such as butyrfentanyl, isobutyrylfentanyl, and cyclopentylfentanyl. These compounds share a similar core structure but differ in their side chains, which can affect their potency and pharmacological properties . This compound is unique due to its cyclopropyl group, which contributes to its high potency and distinct pharmacokinetic profile .
Comparison with Similar Compounds
- Butyrfentanyl
- Isobutyrylfentanyl
- Cyclopentylfentanyl
- Methacrylfentanyl
- Crotonyl fentanyl
Properties
CAS No. |
2306825-44-3 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H |
InChI Key |
OQSQBRBFHQCCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10779604.png)
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
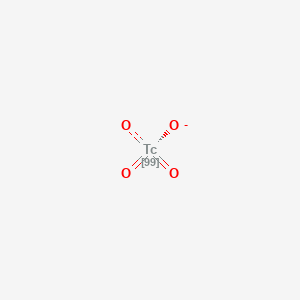
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
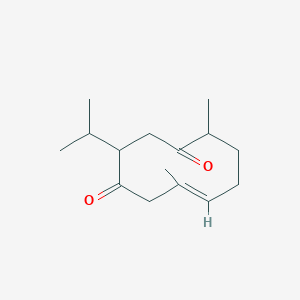
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
